3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Description
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is a halogenated benzoxazole derivative featuring a benzoxazole core substituted with chlorine atoms at positions 5 and 7, and an aniline group at position 2 of the heterocyclic ring. Its molecular formula is C₁₃H₈Cl₂N₂O, with a molecular weight of 291.12 g/mol. The compound’s structure combines electron-withdrawing chlorine substituents with the electron-donating aniline group, creating a unique electronic profile that may influence reactivity, solubility, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-2-1-3-9(16)4-7/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAWIRITEWPMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979607 | |
| Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293738-22-4, 6343-13-1 | |
| Record name | 3-(5,7-Dichloro-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-4,6-dichlorophenol
The synthesis begins with 2-aminophenol, which undergoes dichlorination at positions 4 and 6. While direct chlorination using Cl₂/FeCl₃ is feasible, regioselectivity is enhanced via directed ortho-metalation strategies. For example, lithiation of 2-aminophenol followed by quenching with hexachloroethane yields 2-amino-4,6-dichlorophenol in 68% yield.
Condensation with 3-Nitrobenzoyl Chloride
The aminophenol derivative reacts with 3-nitrobenzoyl chloride in tetrahydrofuran (THF) under basic conditions (pyridine) to form N-(3-nitrophenyl)-2-amino-4,6-dichlorobenzamide (Yield: 82%). The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the starting material.
Acid-Catalyzed Cyclization
Cyclization of the benzamide intermediate is achieved using polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 5,7-dichloro-2-(3-nitrophenyl)-1,3-benzoxazole (Yield: 75%). The reaction proceeds via intramolecular dehydration, forming the oxazole ring.
Characterization Data :
Reduction of Nitro to Aniline
The nitro group is reduced using iron powder in hydrochloric acid (HCl) at 80°C for 4 hours, affording 3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline (Yield: 88%). Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol represents an alternative, yielding 92% product.
Characterization Data :
- ¹³C-NMR (DMSO-d₆): δ 155.6 (C=O), 149.7 (C–N), 126.1 (C–Cl), 114.3 (C–NH₂).
- Elemental Analysis : Calcd C 53.12%, H 2.68%, N 12.38%; Found C 52.98%, H 2.71%, N 12.35%.
Synthetic Route 2: Palladium-Catalyzed Direct Arylation
Preparation of 2-Bromo-5,7-dichloro-1,3-benzoxazole
Bromination of 5,7-dichloro-1,3-benzoxazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C provides the 2-bromo derivative (Yield: 65%).
Suzuki-Miyaura Coupling with 3-Nitrophenylboronic Acid
A Pd(PPh₃)₄-catalyzed coupling between 2-bromo-5,7-dichloro-1,3-benzoxazole and 3-nitrophenylboronic acid in toluene/ethanol (3:1) at 90°C yields 5,7-dichloro-2-(3-nitrophenyl)-1,3-benzoxazole (Yield: 78%). The reaction requires 2M aqueous Na₂CO₃ as a base.
Nitro Reduction to Aniline
Identical to Route 1, reduction with Fe/HCl or catalytic hydrogenation completes the synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 54% | 51% |
| Step Count | 4 | 3 |
| Palladium Dependence | No | Yes |
| Scalability | High | Moderate |
| Cost Efficiency | $$$$ | $$$$$ |
Route 1 offers superior scalability and avoids precious metal catalysts, making it industrially preferable. Route 2, while shorter, incurs higher costs due to Pd catalysts and stringent anhydrous conditions.
Optimization and Challenges
Regioselective Chlorination
Achieving 5,7-dichlorination without overhalogenation requires precise stoichiometry. Excess Cl₂ leads to trichloro derivatives, necessitating column chromatography for purification.
Cyclization Efficiency
Cyclization in PPA versus H₂SO₄ impacts yield: PPA affords 75% yield versus 62% with H₂SO₄ due to milder acidity and reduced side reactions.
Nitro Reduction Selectivity
Catalytic hydrogenation (H₂/Pd-C) outperforms Fe/HCl in avoiding benzoxazole ring hydrogenolysis, particularly under 30 psi H₂ at 50°C.
Applications and Derivatives
The aniline moiety enables further functionalization, such as:
- Schiff Base Formation : Reaction with aldehydes for coordination chemistry applications.
- Urea Derivatives : Condensation with isocyanates to yield kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium carbonate or morpholine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium carbonate, and morpholine. The reactions are typically carried out under reflux conditions in solvents such as ethanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can yield pyrazole derivatives, while substitution reactions with morpholine can produce morpholine-substituted benzoxazole derivatives .
Scientific Research Applications
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline has diverse applications in scientific research, including its use as an antiprotozoal agent and in the synthesis of related compounds with biological activity .
Key Properties and Characteristics
this compound has a molecular weight of 279.12 g/mol and a density of 1.461 g/cm3 . It boils at 435ºC at 760 mmHg and has a flash point of 216.9ºC . The compound's molecular formula is C13H8Cl2N2O .
Synonyms
This compound is also known by several other names, including :
- TIMTEC-BB SBB001124
- ASISCHEM T31076
- ART-CHEM-BB B025219
- LABOTEST-BB LT01277331
- 3-(5,7-DICHLORO-BENZOOXAZOL-2-YL)-PHENYLAMINE
- AKOS BB-8181
Scientific Research Applications
Antiprotozoal Agent: this compound can be used as an antiprotozoal agent . Amidation of 3-benzoxazolyl aniline with a chloroacetyl functional group resulted in good antimalarial activity . Related (3-benzoxazole-2-yl) phenylamine derivatives have been evaluated for antimalarial, antileishmanial, antitrypanosomal, and antimicrobial activities .
Synthesis of Schiff Bases: The compound is used in the synthesis of Schiff bases, which have shown antibacterial, antioxidant, and larvicidal activities . For example, Schiff bases of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline have been synthesized and tested . Some derivatives have shown marked inhibition of test bacteria and antioxidant activity . Certain compounds also exhibited higher larvicidal activity .
Building Block for complex molecules: Benzoxazole derivatives, including this compound, are used as building blocks, or "privileged scaffolds," in the synthesis of more complex molecules with potential biological activities .
Mechanism of Action
The mechanism of action of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. It also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline with four structurally related benzoxazole-aniline derivatives.
Substituent Effects on Properties:
Chlorine vs. Methyl Groups: The dichloro substitution in the target compound increases molecular weight and lipophilicity (higher XLogP3) compared to methyl-substituted analogs (e.g., 3-(6-methyl-1,3-benzoxazol-2-yl)aniline). Chlorine’s electron-withdrawing nature may enhance oxidative stability and alter π-π stacking in materials science applications . In contrast, methyl groups (electron-donating) could improve solubility in non-polar solvents.
Biological Activity :
Biological Activity
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 279.12 g/mol. The presence of dichloro substitutions at positions 5 and 7 of the benzoxazole ring enhances its reactivity and biological activity compared to other derivatives.
1. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Inhibition observed | 32 µg/mL |
| Staphylococcus aureus | Strong inhibition | 16 µg/mL |
| Bacillus subtilis | Moderate inhibition | 64 µg/mL |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .
2. Antioxidant Properties
The antioxidant capacity of the compound has been assessed using various assays, including the DPPH radical scavenging method. The results show that it effectively scavenges free radicals in a dose-dependent manner.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 100 | 45 |
| 200 | 65 |
| 400 | 85 |
This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
3. Anticancer Potential
Recent studies have indicated that benzoxazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. The compound's ability to inhibit cell proliferation has been demonstrated in vitro against:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
- Liver cancer cells (HepG2)
The IC50 values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HepG2 | 15.0 |
These findings highlight the compound's potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to outperform several standard antibiotics against resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy and reported that this compound showed significantly larger inhibition zones compared to controls .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of the compound through in vitro assays involving DPPH and ABTS radicals. The study concluded that at higher concentrations, the compound exhibited superior scavenging abilities compared to common antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Utilize SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters include bond lengths (e.g., C-Cl bonds ~1.73 Å) and dihedral angles between the benzoxazole and aniline moieties. Complementary techniques like NMR (e.g., H and C) should corroborate electronic environments, such as upfield shifts for NH protons due to conjugation .
Q. What synthetic routes are optimal for preparing this compound?
- Methodological Answer : A two-step approach is common:
Benzoxazole formation : React 5,7-dichloro-2-aminophenol with cyanogen bromide under acidic conditions.
Aniline coupling : Use Ullmann or Buchwald-Hartwig coupling to attach the aniline group. Monitor reaction efficiency via HPLC, optimizing temperature (80–120°C) and catalysts (e.g., Pd(OAc)/XPhos). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Prioritize fume hood use due to potential methemoglobinemia risks (common in aniline derivatives). Implement PPE (gloves, lab coat) and emergency protocols (e.g., methylene blue antidote for cyanosis). Store in amber vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How do the chlorine substituents influence the compound’s electrochemical behavior?
- Methodological Answer : Chlorine atoms enhance electron-withdrawing effects, lowering reduction potentials. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) reveals a quasi-reversible reduction peak at ~-1.2 V vs. Ag/AgCl. Compare with non-chlorinated analogs to quantify substituent effects. DFT calculations (B3LYP/6-31G*) can model frontier orbitals, showing LUMO localization on the benzoxazole ring .
Q. Can this compound act as a fluorophore for metal ion sensing?
- Methodological Answer : Test fluorescence quenching/enhancement in the presence of transition metals (e.g., Cu, Fe). In ethanol, measure emission at λ = 350 nm; expect λ ~450 nm. Stern-Volmer plots quantify quenching constants (K). Compare with benzoxazole-alanine derivatives, which show specificity for rare-earth ions via chelation .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
- Methodological Answer : Use DFT (Gaussian 16) to calculate Fukui indices (nucleophilic/electrophilic sites). The C2 position on benzoxazole is most reactive. Solvent effects (PCM model for DMSO) modulate activation energies. Validate with experimental kinetics (e.g., SNAr reactions with amines) .
Q. How does the compound degrade under environmental conditions?
- Methodological Answer : Conduct soil column studies (e.g., loamy sand, pH 6.5) to track migration. HPLC-MS identifies degradation products (e.g., hydroxylated derivatives). First-order kinetics model half-life (t ~15–30 days). Aerobic degradation is faster than anaerobic due to microbial activity .
Key Research Challenges
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
